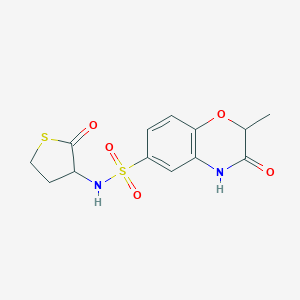
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes. CFTRinh-172 has been found to be effective in inhibiting CFTR-mediated chloride transport, making it a promising candidate for the treatment of cystic fibrosis and other related disorders.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves its binding to the CFTR protein, which is responsible for regulating ion transport across cell membranes. This compound has been found to selectively inhibit CFTR-mediated chloride transport by blocking the channel pore of the CFTR protein. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been shown to enhance the stability of the CFTR protein, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. This compound has also been found to reduce airway surface liquid height and increase mucus clearance in animal models of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as COPD and bronchiectasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has several advantages for use in scientific research. This compound has been extensively studied and optimized for high yields and purity, making it suitable for use in various experimental settings. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been found to be highly selective for CFTR-mediated chloride transport, which allows for specific targeting of this pathway. However, there are also limitations to the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound may have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide may vary depending on the specific experimental conditions used.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CFTR-mediated chloride transport. Another potential direction is the investigation of the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide on other ion channels and transporters, which may have implications for the treatment of other diseases. Additionally, the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in combination with other therapies may be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves a multi-step process that begins with the reaction of 2-chloroaniline with 3-fluorobenzenesulfonyl chloride to form N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. This intermediate is then subjected to further reactions to produce the final product, N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in cystic fibrosis. This compound has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H9ClFNO2S |
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H |
Clé InChI |
ODZPCTLYSWXEDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)